molecular formula C20H26ClN5O2S B11263426 1-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane

1-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane

Cat. No.: B11263426
M. Wt: 436.0 g/mol
InChI Key: LJMKDWVHSSDKSJ-UHFFFAOYSA-N
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Description

1-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a chlorobenzenesulfonyl group and a pyridazinyl group, which is further connected to an azepane ring

Preparation Methods

The synthesis of 1-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzenesulfonyl group. The pyridazinyl group is then attached through a series of nucleophilic substitution reactions. Finally, the azepane ring is introduced to complete the synthesis. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridazinyl groups can be substituted with other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products

Scientific Research Applications

1-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and are often studied through molecular docking and biochemical assays .

Comparison with Similar Compounds

1-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane can be compared with other similar compounds such as:

This compound’s unique combination of functional groups and structural features makes it a valuable subject for research and development in multiple scientific fields.

Properties

Molecular Formula

C20H26ClN5O2S

Molecular Weight

436.0 g/mol

IUPAC Name

1-[6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane

InChI

InChI=1S/C20H26ClN5O2S/c21-17-5-7-18(8-6-17)29(27,28)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-3-1-2-4-12-24/h5-10H,1-4,11-16H2

InChI Key

LJMKDWVHSSDKSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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